2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O3S3/c18-9-3-4-11(10(6-9)17(19,20)21)24-13(26)8-30-16-23-7-12(15(22)25-16)31(27,28)14-2-1-5-29-14/h1-7H,8H2,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPMHTWHLIASCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through cyclization reactions involving thiophene-sulfonyl and amino precursors . The phenylacetamide moiety is then introduced through nucleophilic substitution reactions, where the chloro and trifluoromethyl groups are added under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrimidine core with an amino group and a thiophene sulfonamide, linked to an acetamide moiety. The synthesis typically involves several key steps:
- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine.
- Introduction of the Thioether Linkage : This is achieved by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
- Acetamide Formation : The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride in the presence of a base.
- Final Substitution : The final step involves nucleophilic substitution to introduce the 4-chloro-2-(trifluoromethyl)phenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique functional groups enable binding to active sites on enzymes, potentially inhibiting their activity and affecting various biochemical pathways. Notably, this compound may exhibit:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
- Anticonvulsant Activity : Analogous compounds have been reported to possess anticonvulsant properties, making this compound a candidate for further investigation in epilepsy treatment .
Therapeutic Applications
Given its structural characteristics and biological activity, potential therapeutic applications of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide include:
- Cancer Treatment : The ability to inhibit specific enzymes involved in cancer progression may position this compound as a lead candidate for developing new anticancer drugs.
- Neurological Disorders : Its potential anticonvulsant effects could be explored for treating epilepsy and other seizure disorders.
- Anti-inflammatory Applications : Compounds with similar structures have shown anti-inflammatory effects, suggesting that this compound might also possess such properties.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anticonvulsant | Inhibition of seizures | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Anticancer Activity
A study evaluating derivatives of similar compounds found that modifications to the pyrimidine ring significantly enhanced cytotoxicity against breast cancer cells. This suggests that structural optimization of this compound could lead to improved therapeutic agents for cancer treatment .
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a pyrimidine core, a thiophene sulfonamide, and various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.6 g/mol. Its structure features:
- A pyrimidine ring that is crucial for its interaction with biological targets.
- A thiophene sulfonyl group that enhances solubility and bioactivity.
- A trifluoromethyl group which may influence the compound's electronic properties and interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The thiophene and pyrimidine moieties can interact with active sites, modulating enzyme activity.
- Receptor Binding : It could bind to various receptors, affecting signal transduction pathways critical in disease processes.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit such effects against bacterial and fungal strains.
Antimicrobial Properties
Research indicates that compounds with similar structures have demonstrated notable antimicrobial activities. For instance:
- In vitro studies have shown that pyrimidine derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
- The presence of the thiophene sulfonamide group is known to enhance the antimicrobial efficacy by increasing membrane permeability or interfering with protein synthesis.
Anticancer Activity
There is emerging evidence suggesting that similar compounds can exhibit anticancer properties:
- Compounds containing pyrimidine rings have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The introduction of electron-withdrawing groups (like trifluoromethyl) can enhance potency against certain targets.
- Modifications in the thiophene or pyrimidine substituents can significantly impact both efficacy and selectivity .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of pyrimidines and thiophenes against resistant bacterial strains. The results indicated that compounds similar to our target showed MIC values significantly lower than traditional antibiotics .
- Anticancer Screening : In a screening assay against multiple cancer cell lines, derivatives with similar structural motifs exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .
Comparison with Similar Compounds
Core Heterocyclic Variations
- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () Replaces the pyrimidine ring with a 1,2,4-triazole core.
N-(diphenylmethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide ()
Shares the pyrimidine-thiophene backbone but lacks the sulfonyl group. The diphenylmethyl substituent may enhance lipophilicity, impacting bioavailability .- 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Features a fused tetrahydrothieno-pyrimidinone ring system.
Substituent Modifications
Table 1: Key Comparative Data
*Calculated based on molecular formulas.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, the pyrimidine-thiol intermediate can react with a chloroacetamide derivative under reflux conditions in ethanol (40 mL, 2 mmol scale) to form the sulfanyl bridge. Similar protocols for analogous compounds are described in the literature, where 2-thio-pyrimidine derivatives are coupled with halogenated acetamides .
- Key Considerations : Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1 molar ratio) to minimize side products. Purification via column chromatography or recrystallization (e.g., using chloroform-acetone mixtures) is critical for isolating high-purity crystals .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related sulfanyl-acetamide derivatives. For instance, single-crystal X-ray diffraction (SC-XRD) confirmed the bond lengths (e.g., C–S bonds at ~1.75–1.82 Å) and dihedral angles between pyrimidine and phenyl rings in analogous compounds .
- Complementary Techniques :
- NMR : Verify aromatic proton environments (e.g., thiophene sulfonyl protons at δ 7.5–8.0 ppm).
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. For pyrimidine-sulfonyl derivatives, IC₅₀ values against specific targets (e.g., EGFR kinase) can be determined via dose-response curves. Initial cytotoxicity studies in cancer cell lines (e.g., HepG2, MCF-7) are also recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or thiophene sulfonyl groups) influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically substituting functional groups:
- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on target binding and metabolic stability .
- Modify the thiophene sulfonyl moiety to evaluate its role in π-π stacking interactions with hydrophobic enzyme pockets.
- Data Example : In analogous compounds, trifluoromethyl groups enhanced lipophilicity (logP increased by ~0.5 units) and improved oral bioavailability in murine models .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time.
- Validate Target Engagement : Use biophysical methods (e.g., SPR, ITC) to measure direct binding affinity, reducing false positives from assay artifacts .
- Reproduce Key Findings : Collaborate with independent labs to verify activity in blinded studies.
Q. What computational strategies are effective for predicting this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., COX-2 or tubulin). Prioritize docking poses with hydrogen bonds to the pyrimidine amino group and hydrophobic contacts with the trifluoromethylphenyl moiety .
- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., catalytic lysine or serine) in the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
